1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
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Overview
Description
1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dibromophenylsulfonyl group and a 3,4-dimethylphenyl group. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 2,4-dibromophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(3,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated derivatives.
Scientific Research Applications
1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring and dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dichlorophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 1-((2,4-Difluorophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 1-((2,4-Dimethylphenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine
Uniqueness
Compared to its analogs, 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine exhibits unique properties due to the presence of bromine atoms. These bromine atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-(2,4-dibromophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2N2O2S/c1-13-3-5-16(11-14(13)2)21-7-9-22(10-8-21)25(23,24)18-6-4-15(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROPLCYUPHELRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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